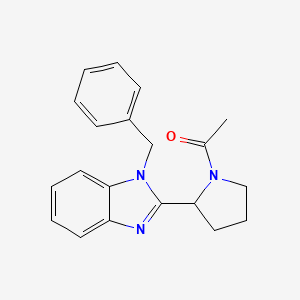

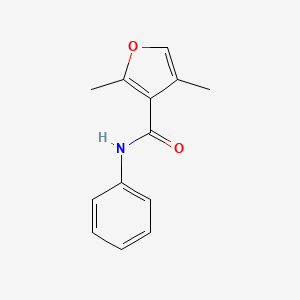

![molecular formula C21H23N3O2 B4579944 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Neuroprotection and the Kynurenine Pathway

The metabolism of tryptophan through the kynurenine pathway involves biochemical reactions including both an agonist (quinolinic acid) and an antagonist (kynurenic acid) at the N-methyl-D-aspartate receptor. Kynurenic acid, notable for its N-methyl-D-aspartate antagonism, also blocks the alpha7-nicotinic acetylcholine receptor and influences the alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor. Its neuroprotective properties in various experimental settings, in contrast to the potent neurotoxin quinolinic acid, suggest the therapeutic potential of manipulating this pathway to reduce quinolinic acid levels and enhance neuroprotection (Vámos et al., 2009).

Anticorrosive and Industrial Applications

Quinoline and its derivatives, including N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide, are known for their anticorrosive properties. These compounds are effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review discusses quinoline derivatives as anticorrosive materials and their significant industrial applications (Verma et al., 2020).

Antimalarial and Anticancer Properties

Quinoline and quinazoline alkaloids, including derivatives like N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide, have shown significant bioactivities, leading to their use in antimalarial and anticancer drug development. Quinine, a famous quinoline alkaloid, has laid the foundation for antimalarial drug development, whereas camptothecin has opened new areas in anticancer drug development. This review highlights the bioactive alkaloids from these classes, underscoring their therapeutic effects in antitumor, antimalarial, and other activities (Shang et al., 2018).

Inhibition of Carbonic Anhydrase for Therapeutic Applications

The enzyme nicotinamide N-methyltransferase (NNMT), which metabolizes N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide, links cellular metabolism with epigenetic regulation. NNMT's role in balancing cellular methylation and nicotinamide adenine dinucleotide (NAD+) levels highlights its potential in treating metabolic disorders and cancers where its activation is deregulated. Its regulatory network and therapeutic implications are extensively discussed, pointing to NNMT's significance in cellular metabolism and epigenetic gene regulation (Roberti et al., 2021).

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have a wide range of pharmacological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, depending on their functional groups .

Mode of Action

For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the functional groups present on the quinoline scaffold .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)17-8-5-9-22-11-17)13-18-10-16-7-4-6-15(3)19(16)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMWBFWZLWXJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)